molecular formula C14H22ClFN2 B1399117 [1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride CAS No. 1332528-56-9

[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride

Cat. No.: B1399117
CAS No.: 1332528-56-9
M. Wt: 272.79 g/mol
InChI Key: AAZSHQFSQLXJDT-UHFFFAOYSA-N
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Description

[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride is a chemical compound with the molecular formula C14H21FN2·HCl. It is commonly used in pharmaceutical research and development due to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride typically involves the reaction of 4-azepan-1-yl-3-fluorobenzaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter release and affecting neuronal signaling. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Azepan-1-yl-3-fluorophenyl)ethanone]
  • [1-(4-Azepan-1-yl-3-fluorophenyl)ethanol]
  • [1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine

Uniqueness

Compared to similar compounds, [1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride exhibits unique properties due to the presence of the fluorine atom and the azepane ring. These structural features contribute to its distinct chemical reactivity and potential therapeutic applications.

Biological Activity

[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C₁₄H₁₈FNO·HCl. It features a fluorinated phenyl group attached to an azepane ring, which contributes to its unique pharmacological properties.

PropertyValue
Molecular Weight265.76 g/mol
CAS Number420826-76-2
SolubilitySoluble in water
Hazard ClassificationIrritant

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. These interactions suggest potential applications in treating mood disorders and anxiety.

Serotonergic Activity

Preliminary studies have shown that this compound may act as a serotonin reuptake inhibitor (SRI), enhancing serotonergic transmission. This mechanism is similar to that of established antidepressants, which could position it as a candidate for further development in psychiatric therapeutics.

Norepinephrine Modulation

In addition to serotonergic effects, the compound may also influence norepinephrine levels, potentially providing benefits in conditions characterized by dysregulation of this neurotransmitter, such as depression and attention deficit hyperactivity disorder (ADHD).

Therapeutic Applications

Given its biological activity, this compound is being investigated for several therapeutic applications:

  • Antidepressant Effects : Early animal models suggest efficacy in reducing depressive symptoms.
  • Anxiolytic Properties : Potential to alleviate anxiety symptoms through modulation of serotonin pathways.
  • Cognitive Enhancement : Possible effects on attention and focus, warranting exploration in ADHD treatment.

Case Studies and Research Findings

A review of recent literature highlights several significant findings regarding the biological activity of this compound:

  • Animal Studies : In murine models, this compound demonstrated significant reductions in anxiety-like behaviors compared to control groups. These studies utilized standard tests such as the elevated plus maze and open field test.
  • In Vitro Studies : Cell culture experiments indicated that the compound could increase neuronal survival under stress conditions, suggesting neuroprotective properties.
  • Clinical Implications : While human clinical trials are yet to be conducted, preliminary data from animal studies provide a strong rationale for further investigation into its safety and efficacy in humans.

Properties

IUPAC Name

1-[4-(azepan-1-yl)-3-fluorophenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2.ClH/c1-11(16)12-6-7-14(13(15)10-12)17-8-4-2-3-5-9-17;/h6-7,10-11H,2-5,8-9,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZSHQFSQLXJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N2CCCCCC2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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